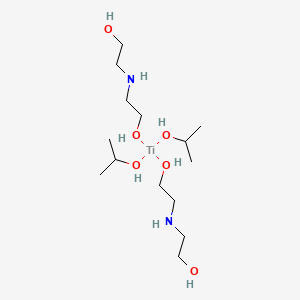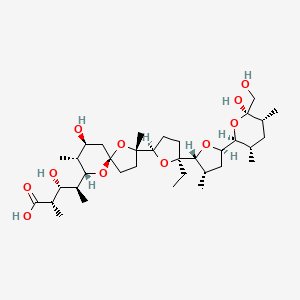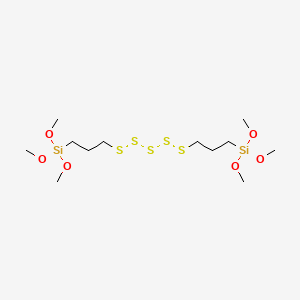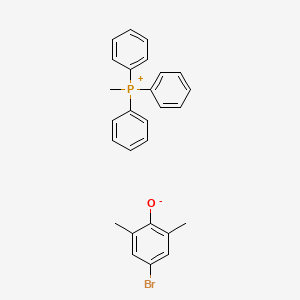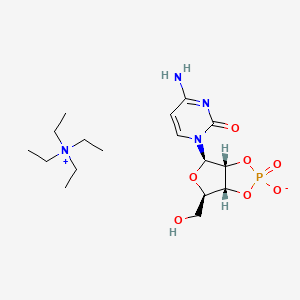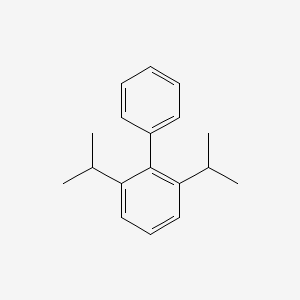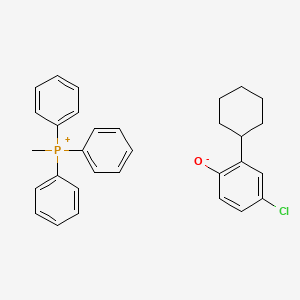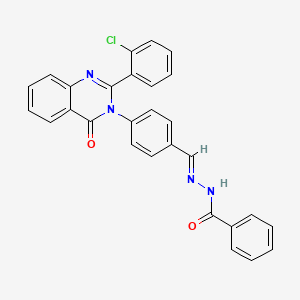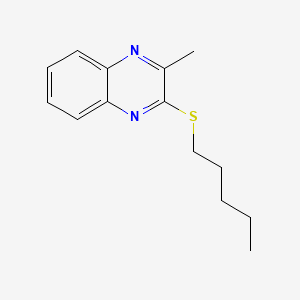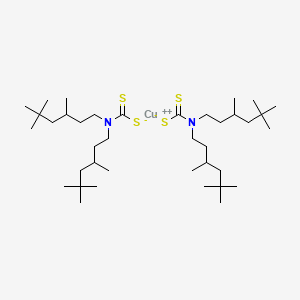
Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S')copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S’)copper is a coordination compound with the molecular formula C38H79CuN2S4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S’)copper typically involves the reaction of copper salts with bis(3,5,5-trimethylhexyl)dithiocarbamate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S’)copper undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: The ligands in the compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of copper, while substitution reactions may yield new coordination compounds with different ligands .
Scientific Research Applications
Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S’)copper has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S’)copper involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine .
Comparison with Similar Compounds
Similar Compounds
Bis(bis(3,5,5-trimethylhexyl)dithiocarbamate-S,S’)zinc: Similar in structure but contains zinc instead of copper.
Bis(bis(3,5,5-trimethylhexyl)dithiocarbamate-S,S’)nickel: Contains nickel instead of copper.
Uniqueness
Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S’)copper is unique due to its specific coordination with copper, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where copper’s catalytic and antimicrobial properties are advantageous .
Properties
CAS No. |
93918-68-4 |
|---|---|
Molecular Formula |
C38H76CuN2S4 |
Molecular Weight |
752.8 g/mol |
IUPAC Name |
copper;N,N-bis(3,5,5-trimethylhexyl)carbamodithioate |
InChI |
InChI=1S/2C19H39NS2.Cu/c2*1-15(13-18(3,4)5)9-11-20(17(21)22)12-10-16(2)14-19(6,7)8;/h2*15-16H,9-14H2,1-8H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
JFNHBWPEYKUXGO-UHFFFAOYSA-L |
Canonical SMILES |
CC(CCN(CCC(C)CC(C)(C)C)C(=S)[S-])CC(C)(C)C.CC(CCN(CCC(C)CC(C)(C)C)C(=S)[S-])CC(C)(C)C.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


